molecular formula C20H15ClFNO5 B2482171 (Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 848766-21-2

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2482171
CAS No.: 848766-21-2
M. Wt: 403.79
InChI Key: JKQROVMNFWZLPG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H15ClFNO5 and its molecular weight is 403.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO5/c21-15-2-1-3-16(22)14(15)11-18-19(24)13-5-4-12(10-17(13)28-18)27-20(25)23-6-8-26-9-7-23/h1-5,10-11H,6-9H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQROVMNFWZLPG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that belongs to the benzofuran class, known for its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the molecular formula C18H15ClFO3C_{18}H_{15}ClFO_3 and exhibits specific stereochemistry indicated by the (Z) configuration at the benzylidene position. The presence of halogen atoms (chlorine and fluorine) is significant as these substituents can enhance lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that compounds with similar structural features often demonstrate inhibitory effects on cancer cell proliferation. The unique combination of the morpholine and benzofuran moieties in this compound may contribute to its potential anticancer effects. Studies on related benzofuran derivatives have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.

Table 1: Anticancer Activity of Related Compounds

Compound NameStructure FeaturesCancer Type TargetedMechanism of Action
Compound ABenzofuran scaffoldBreast CancerApoptosis induction
Compound BHalogenated structureLung CancerCell cycle arrest
Compound CMorpholine derivativeColon CancerInhibition of angiogenesis

Antimicrobial Properties

The presence of halogens in this compound may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes. Research into similar compounds has demonstrated antimicrobial efficacy against a range of pathogens, suggesting this compound could also exhibit significant antimicrobial properties.

Table 2: Antimicrobial Activity of Similar Compounds

Compound NameStructure FeaturesSpectrum of ActivityTarget Organisms
Compound DFluorinated benzeneBroad-spectrumGram-positive bacteria
Compound EBenzofuran derivativeNarrow-spectrumFungi
Compound FChloro-substitutedBroad-spectrumGram-negative bacteria

Anti-inflammatory Effects

Benzofuran derivatives have been reported to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 3: Anti-inflammatory Potential of Related Compounds

Compound NameMechanism of ActionInflammatory Condition Targeted
Compound GCOX inhibitionRheumatoid Arthritis
Compound HCytokine modulationInflammatory Bowel Disease
Compound INF-kB pathway inhibitionAsthma

Case Studies

A study examining the biological activity of related benzofuran derivatives highlighted their potential as anticancer agents. In vitro assays demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, with IC50 values in the low micromolar range. Additionally, these studies revealed that the introduction of halogen substituents could enhance potency and selectivity for cancer cells over normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.